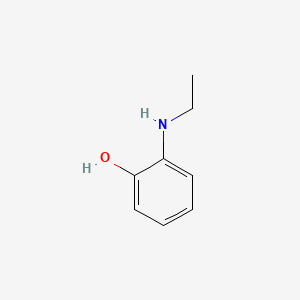

o-(Ethylamino)phenol

Descripción

o-(Ethylamino)phenol (IUPAC name: 2-[(ethylamino)methyl]phenol) is an aromatic compound featuring a phenol ring with an ethylamino (-NHCH₂CH₃) group attached via a methylene bridge at the ortho position (2-position) relative to the hydroxyl group. This structure combines the electron-donating properties of the amino group with the acidic hydroxyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Propiedades

IUPAC Name |

2-(ethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-9-7-5-3-4-6-8(7)10/h3-6,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCESCHGDVIYYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210326 | |

| Record name | o-(Ethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-70-0 | |

| Record name | 2-(Ethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Ethylamino)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Ethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(ethylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Análisis Bioquímico

Biochemical Properties

2-(Ethylamino)phenol, like other phenolic compounds, is believed to play a role in biochemical reactions. The presence of a highly electronegative oxygen confers a measure of polar character to phenols. This polar character leads to an interaction between phenol molecules where the positively polarized hydrogen of one phenol molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different phenol molecule.

Cellular Effects

For instance, phenolic compounds have been found to induce apoptosis by regulating carcinogen metabolism, ontogenesis, and cell cycle arrest.

Molecular Mechanism

Phenolic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

A study on a similar compound, 2-(ethylamino) ethanol, showed that it achieved CO2 removal efficiency greater than 90% and the lowest regeneration energy of 2.2 GJ/tCO2, which is 45% lower than that of 5M MEA.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of 2-(Ethylamino)phenol in animal models. Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes.

Metabolic Pathways

Phenolic compounds, including 2-(Ethylamino)phenol, are mainly biosynthesized by the shikimic acid pathway in advanced plants. Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism.

Actividad Biológica

o-(Ethylamino)phenol, a compound with the chemical formula CHNO, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 151.18 g/mol

- Structure : Contains an ethylamino group attached to a phenolic ring, which contributes to its reactivity and biological activity.

1. Antioxidant Activity

Research indicates that o-(Ethylamino)phenol exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism : The compound scavenges free radicals and reduces oxidative damage in cellular environments.

- Study Findings : In vitro assays demonstrated that o-(Ethylamino)phenol can effectively inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.

2. Anti-inflammatory Effects

Inflammation is a common pathway in many chronic diseases. Studies have shown that o-(Ethylamino)phenol possesses anti-inflammatory properties.

- Case Study : In a controlled study involving animal models, administration of o-(Ethylamino)phenol resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.

- Mechanism : It is believed to inhibit the NF-kB signaling pathway, which plays a pivotal role in the inflammatory response.

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens.

- In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria showed that o-(Ethylamino)phenol effectively inhibits bacterial growth.

- Potential Applications : Its use as a natural preservative in food products and as an antimicrobial agent in pharmaceuticals is being explored.

Data Table of Biological Activities

The biological activity of o-(Ethylamino)phenol can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups allows for effective electron donation to free radicals.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and microbial growth.

- Cell Signaling Modulation : It interacts with various signaling pathways, particularly those related to inflammation and cell survival.

Case Study 1: Anti-inflammatory Effects

A study conducted on rats evaluated the anti-inflammatory effects of o-(Ethylamino)phenol. The results indicated a significant reduction in paw edema after treatment compared to controls. Histopathological analysis confirmed decreased infiltration of inflammatory cells.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties of o-(Ethylamino)phenol were tested against Staphylococcus aureus and Escherichia coli. The results showed that concentrations as low as 100 µg/mL inhibited bacterial growth, suggesting potential as a therapeutic agent against infections.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2.1. Medicinal Chemistry

- Anticancer Activity : Studies have indicated that o-(ethylamino)phenol derivatives exhibit significant anticancer properties. For instance, compounds derived from this structure have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Research has shown that o-(ethylamino)phenol can protect neuronal cells from oxidative stress and neuroinflammation, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2.2. Analytical Chemistry

- Chromatographic Applications : The compound is often used as a reagent in high-performance liquid chromatography (HPLC) for the detection of various analytes due to its ability to form stable complexes with metal ions, enhancing sensitivity and selectivity .

Material Science Applications

3.1. Polymer Chemistry

- Synthesis of Functional Polymers : o-(Ethylamino)phenol is utilized in the synthesis of functional polymers that possess unique properties such as increased thermal stability and improved mechanical strength. These polymers find applications in coatings, adhesives, and composites .

3.2. Dye Manufacturing

- Dye Intermediates : The compound serves as an important intermediate in the production of azo dyes, which are widely used in textiles and food industries. Its ability to undergo diazotization reactions makes it valuable in dye synthesis processes .

Case Studies

Comparación Con Compuestos Similares

Key Observations :

- Acidity: o-Nitrophenol (pKa ~7.2) is more acidic than phenol (pKa ~9.95) due to the electron-withdrawing nitro group. In contrast, o-(Ethylamino)phenol is expected to be less acidic (pKa ~10–11) because the ethylamino group donates electrons via resonance .

- Boiling Point: The presence of polar groups (e.g., -NHCH₂CH₃, -NO₂) increases boiling points compared to phenol. For example, 2-[(Ethylamino)methyl]-4-fluorophenol has a predicted boiling point of 254°C, higher than phenol (182°C) .

Chemical Reactivity

- Electrophilic Substitution: The hydroxyl group activates the ring for electrophilic substitution, directing incoming groups to the para position. The ethylamino group further enhances electron density, making the compound reactive toward nitration, sulfonation, and halogenation .

- Functionalization: The amino group allows for derivatization via alkylation, acylation, or Schiff base formation.

- Stability: Unlike nitro-substituted phenols (e.g., 2-Nitrophenol), o-(Ethylamino)phenol is less prone to redox reactions under physiological conditions, making it more suitable for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.